N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

Description

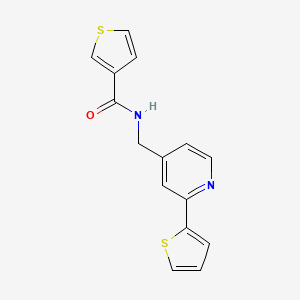

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a pyridine-thiophene hybrid substituent. The structure comprises two thiophene rings and a pyridine moiety, creating a conjugated system that may influence electronic properties and biological interactions.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-15(12-4-7-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-20-14/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEAEEMSHAVCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Coupling of the Rings: The thiophene and pyridine rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitrogen atom in the pyridine ring, converting it to a piperidine ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its dual thiophene-pyridine architecture. Below is a comparative analysis with structurally related derivatives from the evidence:

Key Observations:

- Synthetic Accessibility: Analogous compounds in employ hydrazide intermediates or acyl azides , while the thiazolidinone derivative in requires specialized heterocyclic ring closure . The target compound’s synthesis would likely involve coupling a preformed pyridine-thiophene unit to thiophene-3-carboxamide.

Reactivity and Functional Group Interactions

- Hydrazide Derivatives (e.g., 98b) : The hydrazinyl-oxoethyl group in 98b is reactive toward cyclization or nucleophilic substitution, unlike the target compound’s stable methyl-linked pyridine-thiophene group.

- Thiazolidinone-Pyridine Hybrid (): The thiazolidinone ring’s lactam moiety enables hydrogen bonding, which the target compound’s purely aromatic structure lacks. This could influence solubility or target selectivity in biological systems .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a thiophene ring, a pyridine moiety, and a carboxamide functional group. The combination of these elements contributes to its potential interactions with various biological targets. The presence of the thiophene and pyridine rings enhances the compound's ability to participate in electrophilic aromatic substitution reactions, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of nitric oxide synthase (NOS), which is relevant in neurodegenerative diseases and inflammatory conditions .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the production of inflammatory mediators.

- Receptor Modulation : It could interact with receptors that play roles in pain and inflammation pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | NOS inhibition |

| 2-Aminobenzothiazole | Antimicrobial | Disruption of bacterial cell wall synthesis |

| Benzothiazole derivatives | Anticancer, Anti-inflammatory | Induction of apoptosis in cancer cells |

| Thiophene-based compounds | Antiviral, Anticancer | Inhibition of viral replication |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

- Inhibition Studies : Research demonstrated that compounds similar to this compound showed potent inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase inhibitors .

- Synergistic Effects : The compound has shown synergistic effects when combined with established antibiotics like ciprofloxacin, enhancing their efficacy against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions starting from thiophene and pyridine precursors. Key steps include:

- Coupling reactions to link the thiophene and pyridine moieties.

- Amide bond formation using reagents like thiophene carbonyl chloride and amines under reflux conditions (acetonitrile is a common solvent) .

- Optimization of conditions : Temperature (often 60–100°C), solvent choice (e.g., DMF or toluene), and reaction time (1–24 hours) to maximize yield and purity .

- Purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : To confirm connectivity of thiophene, pyridine, and methyl groups (e.g., NMR for aromatic protons, NMR for carbonyl signals) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., thiophene-pyridine torsion angles ~8–15°) .

- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm) .

Q. What biological assays are commonly used to evaluate its activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition studies : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .

- Catalyst selection : Palladium or copper catalysts for coupling steps improve regioselectivity .

- Inert atmosphere : Use of nitrogen/argon prevents oxidation of thiophene sulfur .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. How should researchers address contradictory data between spectroscopic analyses?

- Cross-validation : Compare NMR, MS, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers via NOESY correlations) .

- Computational modeling : DFT calculations predict NMR chemical shifts or optimize crystal packing, aiding interpretation .

- Batch reproducibility : Replicate syntheses to identify variability in reaction conditions or impurities .

Q. What strategies establish structure-activity relationships (SAR) for this compound?

- Functional group modifications : Substitute thiophene with furan or pyrimidine rings to assess impact on bioactivity .

- Comparative analysis : Benchmark against analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to identify critical moieties (see table below) .

- Pharmacophore mapping : Molecular docking studies to correlate substituent positions with target binding (e.g., kinase active sites) .

| Analog | Structural Features | Biological Activity |

|---|---|---|

| Thienopyrimidine Derivative A | Thienopyrimidine core | Antiviral (IC = 2 µM) |

| Oxadiazole Compound B | Oxadiazole ring | Antifungal (MIC = 8 µg/mL) |

| Target Compound | Thiophene-pyridine-carboxamide | Broad-spectrum antimicrobial |

Q. What challenges arise in resolving structural ambiguities via crystallography?

- Disorder in crystal lattices : Use of low-temperature (100 K) data collection reduces thermal motion artifacts .

- Polymorphism : Screen multiple crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

- Weak hydrogen bonding : Non-classical interactions (C–H⋯O/S) dominate packing, requiring high-resolution data (<1.0 Å) for accurate refinement .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .

- Characterization : Always report melting points, values, and spectral assignments to enable replication .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.